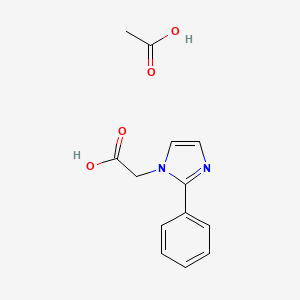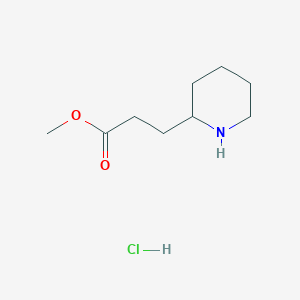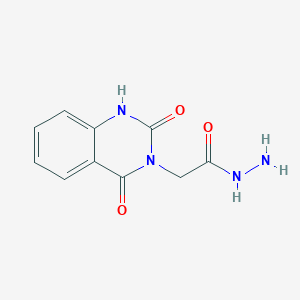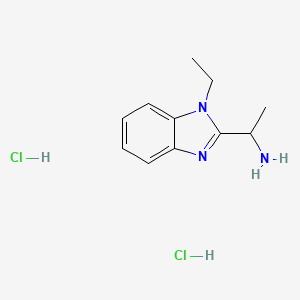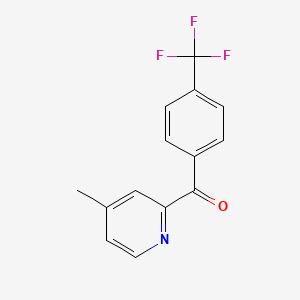
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Übersicht
Beschreibung
“4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine”, also known as MTFB, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA damage. It has a molecular weight of 265.23 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular formula of “4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” is C14H10F3NO . The InChI code is 1S/C14H10F3NO/c1-9-8-11 (6-7-18-9)13 (19)10-2-4-12 (5-3-10)14 (15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The major use of TFMP derivatives is in the protection of crops from pests .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The molecular weight is 265.23 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Properties of Novel Fluorinated Polyamides
A study by (Liu et al., 2013) discussed the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties using a diamine related to 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine. These polymers exhibited high thermal stability and strong, flexible film properties, with potential applications in advanced materials.
2. Luminescent Rhenium(I) Tricarbonyl Complexes
Research by (Li et al., 2012) explored rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes displayed blue-green luminescence, suggesting potential applications in optoelectronic devices.
3. Palladium Pincer-Type Complexes
A study by (Wang et al., 2018) involved the synthesis of palladium pincer-type complexes with pyridine-bridged bis(1,2,3-triazolin-5-ylidenes). These compounds could have applications in catalysis and material science.
4. Synthesis of Soluble Polyimides
(Zhang et al., 2007) discussed the synthesis of soluble polyimides derived from a monomer related to 4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine. These polyimides showed excellent solubility and thermal stability, indicating potential use in high-performance polymers.
5. Novel Polyimides with Pyridine Moieties
In a study by (Wang et al., 2006), new polyimides holding pyridine moieties were synthesized. These polymers exhibited good solubility, thermal stability, and mechanical properties, suitable for advanced material applications.
6. Synthesis of Benzothiazole Derivatives
(Bhoi et al., 2016) reported the synthesis of benzothiazole derivatives involving reactions with pyridine. These compounds showed promising antibacterial, antioxidant, and antitubercular activities.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-12(8-9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWOHQNGKDEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-trifluoromethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



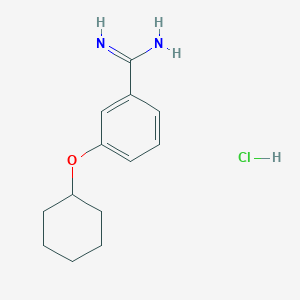
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
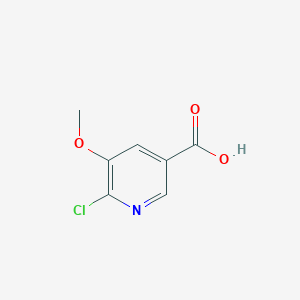
![Diethyl [(5-bromopyridin-2-yl)methyl]phosphonate hydrochloride](/img/structure/B1421409.png)
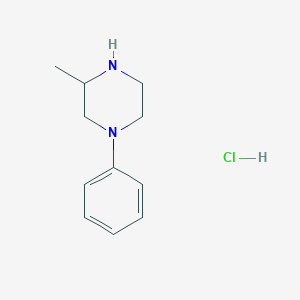
![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)

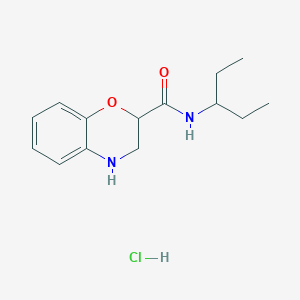
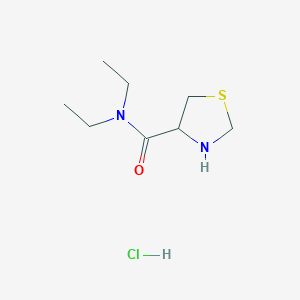
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
